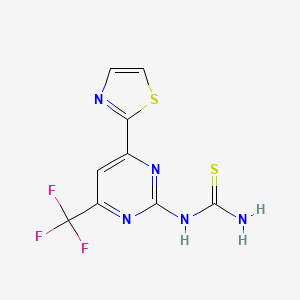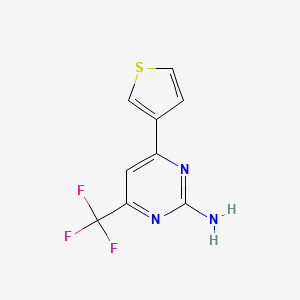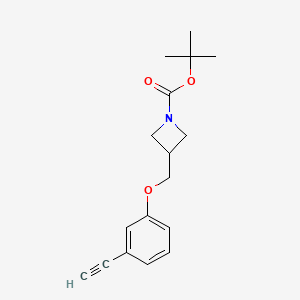
3-(3-Ethynylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Ethynylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is an organic compound that features a unique structure combining an azetidine ring, a phenoxy group, and an ethynyl group
Méthodes De Préparation
The synthesis of 3-(3-Ethynylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine and halide precursors.
Attachment of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions, where a phenol derivative reacts with a suitable leaving group on the azetidine ring.
Introduction of the Ethynyl Group: The ethynyl group is typically added through Sonogashira coupling reactions, involving a terminal alkyne and an aryl halide.
Esterification: The final step involves esterification to introduce the tert-butyl ester group, often using tert-butyl alcohol and an acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Des Réactions Chimiques
3-(3-Ethynylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl-containing derivatives.
Reduction: Reduction reactions can target the azetidine ring or the ethynyl group, leading to saturated or partially saturated products.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis.
Applications De Recherche Scientifique
3-(3-Ethynylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: This compound can serve as a building block for the synthesis of bioactive molecules, potentially leading to new pharmaceuticals.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Chemical Biology: It can be used as a probe to study biological processes involving azetidine-containing compounds.
Industrial Chemistry: The compound’s reactivity and functional groups make it useful in various industrial chemical processes.
Mécanisme D'action
The mechanism of action of 3-(3-Ethynylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with nucleophilic sites, while the azetidine ring can provide structural rigidity and influence the compound’s binding affinity.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(3-Ethynylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester include:
3-(3-Phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester: Lacks the ethynyl group, which may result in different reactivity and applications.
3-(3-Ethynylphenoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester: Contains a pyrrolidine ring instead of an azetidine ring, potentially altering its biological activity and chemical properties.
3-(3-Ethynylphenoxymethyl)-azetidine-1-carboxylic acid methyl ester: Has a methyl ester group instead of a tert-butyl ester, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C17H21NO3 |
|---|---|
Poids moléculaire |
287.35 g/mol |
Nom IUPAC |
tert-butyl 3-[(3-ethynylphenoxy)methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C17H21NO3/c1-5-13-7-6-8-15(9-13)20-12-14-10-18(11-14)16(19)21-17(2,3)4/h1,6-9,14H,10-12H2,2-4H3 |
Clé InChI |
DKESIOSWXMIORS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)COC2=CC=CC(=C2)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


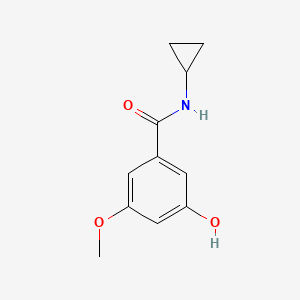
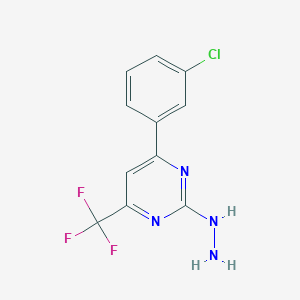

![N-{[1-(2,2-difluoroethyl)-1H-indol-4-yl]methyl}cyclopropanamine](/img/structure/B13719833.png)



![3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid](/img/structure/B13719853.png)

![Trans-3,4-Bis[[(methylsulfonyl)thio]methyl]-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical](/img/structure/B13719863.png)
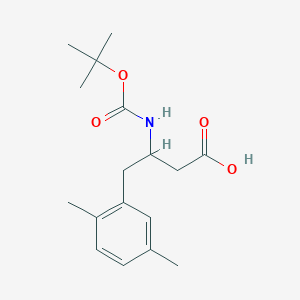
![N-Ethyl-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719870.png)
